molecular formula C6H11NO2 B6237614 (3R,5R)-5-(hydroxymethyl)-3-methylpyrrolidin-2-one CAS No. 138078-60-1

(3R,5R)-5-(hydroxymethyl)-3-methylpyrrolidin-2-one

Cat. No.: B6237614
CAS No.: 138078-60-1
M. Wt: 129.2
InChI Key:
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Description

(3R,5R)-5-(hydroxymethyl)-3-methylpyrrolidin-2-one is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidinone ring substituted with a hydroxymethyl group and a methyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(hydroxymethyl)-3-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino alcohol with a carbonyl compound, followed by cyclization and reduction steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(hydroxymethyl)-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,5R)-5-(hydroxymethyl)-3-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and as a starting material for various industrial processes.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(hydroxymethyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R,5R)-5-(hydroxymethyl)-3-methyl-tetrahydrofuran-2,3,4-triol
  • (1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride

Uniqueness

(3R,5R)-5-(hydroxymethyl)-3-methylpyrrolidin-2-one is unique due to its specific substitution pattern and chiral centers, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

138078-60-1

Molecular Formula

C6H11NO2

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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